N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-cyano-dimethylpyridinyl moiety, and a sulfanylacetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide typically involves the reaction of benzylamine with chloroacetyl chloride to form 2-chloro-N-benzylacetamide . This intermediate is then reacted with 5-chloro-3-cyano-4,6-dimethylpyridine-2-thiol under suitable conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Condensation Reactions: Often require acidic or basic catalysts and elevated temperatures.
Major Products Formed:
Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Produce sulfoxides or sulfones.
Condensation Reactions: Lead to the formation of heterocyclic compounds.
Scientific Research Applications
N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the cyano group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
2-Chloro-N-benzylacetamide: Shares the benzylacetamide structure but lacks the pyridinyl and sulfanyl groups.
N,N-dibenzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide: Similar structure but with an additional benzyl group.
Uniqueness: N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is unique due to its combination of a benzyl group, a chloro-cyano-dimethylpyridinyl moiety, and a sulfanylacetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-14(8-19)17(21-12(2)16(11)18)23-10-15(22)20-9-13-6-4-3-5-7-13/h3-7H,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBUIXQJLIODJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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